N-[4-(benzyloxy)phenyl]-2-cyanoacetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-cyanoacetamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide typically involves the reaction of 4-(benzyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Formation of 4-(benzyloxy)aniline: This can be achieved by reacting 4-benzyloxyphenol with aniline in the presence of a suitable catalyst.
Reaction with Cyanoacetic Acid: The 4-(benzyloxy)aniline is then reacted with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: N-[4-(benzyloxy)phenyl]-2-aminoacetamide.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-cyanoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: Used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to hydrophobic pockets, while the cyanoacetamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-chloroacetamide
- N-[4-(benzyloxy)phenyl]-2-aminoacetamide
- N-[4-(benzyloxy)phenyl]-2-hydroxyacetamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-cyanoacetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The cyano group can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
2-cyano-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKGXHHEYEDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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